2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
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Overview
Description
2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound belonging to the class of dihydropyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This particular compound has garnered interest due to its potential as a xanthine oxidase inhibitor, which is significant for the treatment of hyperuricemia-associated diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate aldehydes, β-ketoesters, and urea under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydropyrimidine alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopentyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly xanthine oxidase, which is relevant for treating gout and hyperuricemia.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. As a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid. This inhibition reduces the production of uric acid, thereby alleviating symptoms associated with hyperuricemia . Key residues involved in the binding include Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 .
Comparison with Similar Compounds
2-Substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives: These compounds have additional carboxamide groups, which can influence their biological activity and binding properties.
Uniqueness: 2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific isopentyl substitution, which can enhance its binding affinity and selectivity towards xanthine oxidase. This specificity makes it a promising candidate for further development as a therapeutic agent .
Biological Activity
2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (C₁₃H₁₈N₂O₃) is a heterocyclic compound belonging to the dihydropyrimidine family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrimidine ring with an isopentyl substituent and a carboxylic acid functional group. Its molecular weight is approximately 210.233 g/mol, and it exhibits properties that enhance its lipophilicity, potentially influencing its biological interactions and solubility.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₂O₃ |
Molecular Weight | 210.233 g/mol |
IUPAC Name | This compound |
SMILES | CC(C)CCC1=NC=C(C(=O)N1)C(=O)O |
This compound primarily acts as a xanthine oxidase inhibitor . By binding to the active site of xanthine oxidase, it prevents the conversion of hypoxanthine to xanthine and subsequently to uric acid. This inhibition is significant for managing conditions associated with hyperuricemia, such as gout.
Antioxidant Activity
The antioxidant potential of dihydropyrimidines is also noteworthy. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property could be beneficial in developing therapeutic agents for diseases linked to oxidative damage.
Anti-inflammatory Effects
Studies suggest that dihydropyrimidines may possess anti-inflammatory properties. The carboxylic acid group in this compound could contribute to these effects by modulating inflammatory pathways.
Case Studies and Research Findings
-
Xanthine Oxidase Inhibition :
- A study demonstrated that similar compounds effectively inhibited xanthine oxidase activity in vitro, suggesting that this compound may have comparable effects .
- Antiviral Activity :
-
Synthetic Routes :
- The synthesis of this compound typically involves the condensation of aldehydes and β-ketoesters under acidic or basic conditions. The optimization of these synthetic routes can enhance yield and purity, facilitating further biological testing .
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(3-methylbutyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-6(2)3-4-8-11-5-7(10(14)15)9(13)12-8/h5-6H,3-4H2,1-2H3,(H,14,15)(H,11,12,13) |
InChI Key |
WCLQJPYPMZIYBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=NC=C(C(=O)N1)C(=O)O |
Origin of Product |
United States |
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